molecular formula C28H12O2 B1617037 Quinone 7 CAS No. 475-64-9

Quinone 7

Cat. No. B1617037
CAS RN: 475-64-9
M. Wt: 380.4 g/mol
InChI Key: LEEJQTWXRMXYIB-UHFFFAOYSA-N
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Description

Quinones are a class of organic compounds that are formally “derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds”, resulting in "a fully conjugated cyclic dione structure" . They are characterized by a common basic structural pattern: an ortho or a para substituted dione conjugated either to an aromatic nucleus (benzoquinones) or to a condensed polycyclic aromatic system, such as naphtoquinones, anthraquinones, anthracyclinones .


Synthesis Analysis

Quinones can be synthesized from reactive aromatic compounds with electron-donating substituents such as phenols and catechols, which increase the nucleophilicity of the ring and contributes to the large redox potential needed to break aromaticity .


Molecular Structure Analysis

Quinones are characterized by a common basic structural pattern: an ortho or a para substituted dione conjugated either to an aromatic nucleus (benzoquinones) or to a condensed polycyclic aromatic system, such as naphtoquinones, anthraquinones, anthracyclinones .


Chemical Reactions Analysis

Quinones are oxidizing agents, sometimes reversibly so. They have the potential to bind to thiol, amine and hydroxyl groups . They can undergo reactions such as nucleophilic addition, cycloaddition, and oxidation .


Physical And Chemical Properties Analysis

Quinones are oxidized derivatives of aromatic compounds and are often readily made from reactive aromatic compounds with electron-donating substituents such as phenols and catechols .

Scientific Research Applications

1. Overview of Quinone Chemical and Biological Activities

Quinones, including Quinone 7, exhibit a range of beneficial effects due to their electron-carrying properties in photosynthesis and antioxidant activities. They are also crucial in treating illnesses like osteoporosis and cardiovascular diseases. Their ability to bind to various molecular groups makes their analytical detection challenging, but recent advances in analytical techniques have enhanced our understanding of quinones (El-Najjar et al., 2011).

2. Solubility and Bioavailability in Anticancer Compounds

Quinones are significant in treating cancer due to their ability to eliminate tumor cells through various mechanisms. However, issues with solubility, stability, and toxicity have led to the use of controlled-release systems, indicating these formulations as a strategy for improving the pharmacological profile of quinones (Ferreira et al., 2016).

3. Environmental Implications of Quinone Chemistry

Quinones, particularly naphthoquinones, have significant environmental implications. They interact with biological systems, promoting inflammatory and anti-inflammatory actions, and have potential toxicities. Their presence as environmental chemicals, especially in air pollutants, adds to the complexity of their impact (Kumagai et al., 2012).

4. Analytical Detection in Biological and Environmental Samples

Effective analytical methods for quinones are crucial across biomedical, clinical, and toxicological studies. Techniques like high-performance liquid chromatography and mass spectrometry are used for the determination of various quinones in biological and environmental samples (Kishikawa & Kuroda, 2014).

5. Role in Mitochondrial Diseases and Cellular Energy Regulation

Quinone derivatives are used to treat mitochondrial diseases and regulate mitochondrial function. Their effects on respiratory parameters, membrane potential, and reactive oxygen species generation in mitochondria vary with their specific structure and redox properties (Krylova et al., 2016).

6. Quinones in Cancer Chemoprevention

Quinones, as part of cancer chemoprevention, can reduce the risk of cancer development. They can activate detoxification pathways and influence various cell signaling pathways, highlighting their potential in pharmacological applications (Cuendet et al., 2006).

Safety And Hazards

Quinones can cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness. They are suspected of damaging fertility and causing damage to organs through prolonged or repeated exposure .

Future Directions

Quinones are a class of potentially low-cost, sustainable, and high energy density electroactive materials for energy storage applications due to their large specific capacity, high redox reactivity, and excellent electrochemical reversibility .

properties

IUPAC Name

octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,7,10,12,14(28),15(27),16,18,21,23-tridecaene-9,20-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H12O2/c29-27-17-9-1-5-13-14-6-2-11-19-22(14)26-24-16(8-4-12-20(24)28(19)30)15-7-3-10-18(27)23(15)25(26)21(13)17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEJQTWXRMXYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=CC=C4C3=C5C6=C(C=CC=C6C4=O)C7=C8C5=C2C(=C1)C(=O)C8=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197163
Record name Phenanthro(1,10,9,8-o,p,q,r,a)perylene-7,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinone 7

CAS RN

475-64-9
Record name Phenanthro(1,10,9,8-o,p,q,r,a)perylene-7,10-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthro(1,10,9,8-o,p,q,r,a)perylene-7,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,330
Citations
T Ling, E Poupon, EJ Rueden, EA Theodorakis - Organic Letters, 2002 - ACS Publications
… The synthetic strategy is based on a novel radical decarboxylation and quinone addition methodology that produces quinone 7 from reaction of thiohydroxamic acid derivative 8 with …
Number of citations: 51 0-pubs-acs-org.brum.beds.ac.uk
KD McCoull, D Rindgen, IA Blair… - Chemical research in …, 1999 - ACS Publications
Polycyclic aromatic hydrocarbons (PAHs) are environmental pollutants which may cause cancer and require metabolic activation to exert their carcinogenic effects. One pathway of …
Number of citations: 175 0-pubs-acs-org.brum.beds.ac.uk
R Li, T Kameda, A Toriba, K Hayakawa… - Analytical …, 2012 - ACS Publications
An ultraweak chemiluminescence (CL) was observed when sodium hydrosulfite (NaHSO 3 ) reacts with hydrogen peroxide (H 2 O 2 ) and was enhanced 70 times by adding 10 pmol …
Number of citations: 43 0-pubs-acs-org.brum.beds.ac.uk
T Itoh, H Funabashi, Y Katayama-Fujimura… - … et Biophysica Acta (BBA …, 1985 - Elsevier
… Chromenyl acetates derived from menaquinone-7 and methylmenaquinone-7 were ob… , and in that of methylated menachromenyl acetate from methylmenaquinone-7, at m/z 704 (M+), …
JA Valderrama, JA Ibacache - Tetrahedron Letters, 2009 - Elsevier
… Interestingly, when quinone 7 was allowed to react in ethanol in the presence of 10 mmol % of CeCl 3 ·7H 2 O, the reaction was clean and fast (90 min) to give a 27:73 mixture of …
J Bernadou, G Meunier, C Paoletti… - Journal of Medicinal …, 1983 - ACS Publications
… So two possibilities have to be considered for the formation of the o-quinone 7; the first one is probably the route for the oxidation of 6 to the o-quinone 7 under physiological conditions. …
Number of citations: 53 0-pubs-acs-org.brum.beds.ac.uk
Y Kitahara, S NAKAHARA, R NUMATA… - Chemical and …, 1985 - jstage.jst.go.jp
… the'corresponding p—quinone 7 (49%) and 4,7-dihydro-2,3-dimethylindole-4,7-dione (8, 21%). The ethoxycarbonyl group of the quinone 7 was removed with aqueous acetic acid to …
Number of citations: 23 www.jstage.jst.go.jp
Y Morita, T Agawa, E Nomura… - The Journal of Organic …, 1992 - ACS Publications
… The quinone 7 was easily reduced by aqueous hydrosulfite solutionto produce 6 in 93% yield. NMR Behavior of 6. Temperature-dependent NMR (DNMR) spectra of 6 were measured …
Number of citations: 169 0-pubs-acs-org.brum.beds.ac.uk
AVB Sankaram, K Bhaskaria, MM Murthi… - Tetrahedron letters, 1988 - Elsevier
The structure of bharanginin isolated from the hexane extract of the root nodules of the Ayurvedic drug Pygmacopremna herbacea (Roxb.) Moldenke (Verbenaceae) has been shown to …
T Amatayakul, J Cannon, P Dampawan… - Australian Journal of …, 1979 - CSIRO Publishing
The novel aromatic compounds cis-3-(2',4',5'-trimethoxyphenyl)-4-[(E)-2''',4''',5'''-trimethoxy-styryl]cyclohex-1-ene(1), cis-3-(3',4'-dimethoxyphenyl)-4-[(E)-3''',4'''-dimethoxystyryl]cyclohex-1…
Number of citations: 62 www.publish.csiro.au

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